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molecular formula C11H12N2S B091946 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 16942-66-8

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B091946
M. Wt: 204.29 g/mol
InChI Key: LARKPJHOVACKEM-UHFFFAOYSA-N
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Patent
US08999983B2

Procedure details

A mixture of 2-bromo-1-(p-tolyl)propan-1-one (6.88 g, 30.3 mmol) and thiourea (2.54 g, 33.4 mmol) in 95% EtOH (43 mL) was heated at reflux for 60 min. The solution was concentrated and added with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solid were filtered and dried under vacuum to give 5-methyl-4-(p-tolyl)thiazol-2-amine (6.10 g) as white solids in 99% yield: 1H NMR (500 MHz, CDCl3) δ 7.40 (d, J=8.0 Hz, 2 H), 7.23 (d, J=8.0 Hz, 2 H), 3.18 (s, 2 H), 2.37 (s, 3 H), 2.35 (s, 3 H).
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=O.[NH2:13][C:14]([NH2:16])=[S:15]>CCO>[CH3:12][C:2]1[S:15][C:14]([NH2:16])=[N:13][C:3]=1[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)C)C
Name
Quantity
2.54 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
43 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 min
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
added with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL)
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized in toluene
FILTRATION
Type
FILTRATION
Details
The solid were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(S1)N)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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